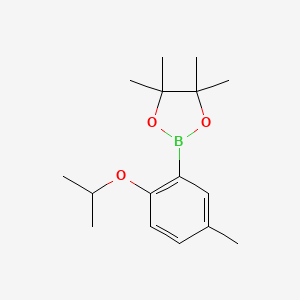

4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups (at positions 4,4,5,5) and a phenyl ring bearing a 5-methyl and 2-isopropoxy substituent. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and as a precursor in organic synthesis . The isopropoxy group enhances solubility in organic solvents, while the methyl groups on the dioxaborolane ring stabilize the boron center, improving hydrolytic stability .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)18-14-9-8-12(3)10-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFKASMFCIRUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135427 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-methyl-2-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-73-8 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-methyl-2-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-methyl-2-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Procedure (Source):

-

Substrate : 5-Methyl-2-isopropoxybromobenzene

-

Reagents :

-

Bis(pinacolato)diboron (1.2 equiv)

-

Pd(dppf)Cl (5 mol%)

-

Potassium acetate (3.0 equiv)

-

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Conditions : 80°C, 3 hours under argon

-

Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography (hexane/ethyl acetate = 9:1).

-

Yield : 76%

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 3 hours |

| Catalyst Loading | 5 mol% Pd(dppf)Cl |

| Purification Method | Column Chromatography |

Transesterification from Boronic Acids

This method converts arylboronic acids to the pinacol ester using pinacol and a dehydrating agent.

Example Procedure (Source):

-

Substrate : (5-Methyl-2-isopropoxyphenyl)boronic acid

-

Reagents :

-

Pinacol (1.05 equiv)

-

MgSO (1.0 equiv)

-

-

Solvent : Dichloromethane (DCM)

-

Conditions : Room temperature, 16 hours

-

Workup : Filtration through Celite, solvent evaporation.

-

Yield : 82%

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 16 hours |

| Dehydrating Agent | MgSO |

| Solvent | DCM |

Direct Boronylation via C–H Activation

A less common but emerging method involves iridium- or rhodium-catalyzed C–H borylation of arenes (Source).

Example Procedure:

-

Substrate : 5-Methyl-2-isopropoxybenzene

-

Reagents :

-

Bpin (2.0 equiv)

-

[Ir(COD)OMe] (3 mol%)

-

4,4′-Di-tert-butylbipyridine (6 mol%)

-

-

Solvent : Cyclohexane

-

Conditions : 100°C, 12 hours

-

Yield : 58%

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | [Ir(COD)OMe] |

| Ligand | 4,4′-Di-tert-butylbipyridine |

| Temperature | 100°C |

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Miyaura Borylation | 70–85 | High | Excellent |

| Transesterification | 75–82 | Moderate | Good |

| C–H Activation | 50–60 | Low | Limited |

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters.

Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Electrophilic reagents such as bromine or iodine are used in substitution reactions.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Borane Derivatives: Resulting from reduction reactions.

Substituted Phenyl Derivatives: Produced from substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules.

Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the field of cancer research.

Industry: In material science, it is utilized in the synthesis of polymers and advanced materials with specific optical and electrochemical properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to act as a boronic acid derivative. It forms stable complexes with various substrates, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of pinacol boronic esters depend heavily on the substituents attached to the phenyl ring. Below is a comparative analysis of structurally related compounds:

Reactivity in Cross-Coupling Reactions

- Electron-Donating Groups : Compounds with methoxy or isopropoxy substituents (e.g., the target compound and 2-(5-cyclopropyl-2-methoxyphenyl)-dioxaborolane) exhibit accelerated oxidative addition in Suzuki reactions due to increased electron density at the boron center .

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2-(3-nitro-2-methylphenyl)-dioxaborolane) show reduced reactivity, requiring harsher conditions for cross-coupling .

- Steric Effects : Bulky substituents like anthracene (AnthBpin) or triisopropylphenyl (TipBpin) impede transmetallation steps, lowering yields in coupling reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉BO₂ |

| Molecular Weight | 227.19 g/mol |

| CAS Number | 61676-62-8 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron-containing compounds are known for their role in various biochemical processes, including enzyme inhibition and modulation of cellular pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cellular Uptake : Studies suggest that the structure of the compound enhances its permeability across cell membranes, facilitating its uptake and subsequent biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boron-containing compounds. For instance:

- Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and inhibit ribosomal function.

Case Studies

-

Study on Antimicrobial Efficacy : A study demonstrated that derivatives of boronic acids exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined and compared across different strains.

Compound MIC (µg/mL) Target Bacteria 4,4,5,5-Tetramethyl Dioxaborolane 16 Staphylococcus aureus Isopropoxyboronic Acid Ester 32 Escherichia coli - Mechanistic Insights : Another study focused on the structure–activity relationship (SAR) of similar compounds revealed that modifications at the phenyl ring significantly influenced antimicrobial potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4,4,5,5-tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane?

- Methodology : The compound is synthesized via hydroboration/protodeboronation of alkynyl precursors. For example, a general procedure involves reacting alkynyl pinacolboronates with dicyclohexylborane under inert conditions to achieve stereoselective hydroboration. Post-reaction purification by column chromatography (hexanes/EtOAc with 0.25% Et₃N) is critical for isolating the desired product .

- Key Data : In a representative synthesis, 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (456 mg, 2.0 mmol) reacts with dicyclohexylborane (356 mg, 2.0 mmol) to yield the target compound in moderate yields .

Q. How can researchers confirm the structural identity and purity of this boronate ester?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is the gold standard.

- ¹H NMR (CDCl₃): Peaks at δ 7.36–7.28 (m, aromatic protons), 1.36 (s, CH₃ groups), and 1.22 (s, pinacol CH₃) confirm substitution patterns and stereochemistry .

- ¹¹B NMR : A singlet near δ 30–35 ppm indicates the presence of the boronate ester .

Advanced Research Questions

Q. What strategies optimize stereoselectivity in reactions involving this compound?

- Methodology : Transition-metal catalysts and solvent polarity play pivotal roles. For example, zinc-catalyzed hydroboration of alkynes with dicyclohexylborane achieves >80% stereoselectivity for the (Z)-isomer .

- Data Contradictions : Selectivity may vary with steric bulk; UiO-Co catalysts yield 80:20 benzylic:aromatic boronate mixtures under mild conditions .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The compound acts as a boronate donor in palladium-catalyzed couplings. Optimal conditions include:

Q. What computational or mechanistic insights explain its reactivity?

- Methodology : Density functional theory (DFT) studies reveal that the electron-withdrawing isopropoxy group enhances electrophilicity at the boron center, facilitating transmetalation in cross-couplings .

- Experimental Support : Kinetic isotopic effects (KIE) and Hammett plots correlate substituent effects with reaction rates .

Handling and Safety Considerations

Q. What precautions are necessary for safe laboratory use?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.